Ethyl 5-Bromoindole-2-carboxylate
Description
Significance of the Indole (B1671886) Nucleus in Organic and Medicinal Chemistry
The indole scaffold is a recurring theme in molecules that are vital to life and medicine. Its unique structure allows it to interact with a wide range of biological targets, making it a valuable building block in drug discovery and materials science. mdpi.comresearchgate.netuark.edu
The indole nucleus is the structural foundation for a multitude of natural products with profound physiological effects. nih.govbohrium.com Tryptophan, an essential amino acid, serves as the biosynthetic precursor to a vast family of indole-containing secondary metabolites. nih.gov Notable examples include:
Serotonin (B10506): A critical neurotransmitter that regulates mood, sleep, and appetite. nih.gov
Melatonin: A hormone that governs the sleep-wake cycle. wikipedia.org
Indole-3-acetic acid (Auxin): A plant hormone that controls various aspects of plant growth and development. nih.gov
Indole Alkaloids: A large and diverse group of compounds found in plants and fungi, many of which exhibit significant pharmacological activities. bohrium.comnih.gov This class includes the antiarrhythmic agent ajmaline (B190527) and the psychedelic compounds psilocybin and dimethyltryptamine (DMT). wikipedia.orgnih.gov
Table 1: Examples of Naturally Occurring Indole Derivatives and their Physiological Roles
| Compound | Class | Physiological Role/Activity |
| Tryptophan | Amino Acid | Essential amino acid, precursor to serotonin and melatonin |
| Serotonin | Neurotransmitter | Regulation of mood, sleep, and appetite |
| Melatonin | Hormone | Regulation of the sleep-wake cycle |
| Indole-3-acetic acid | Plant Hormone | Regulation of plant growth |
| Vincristine | Indole Alkaloid | Anticancer agent |
| Reserpine | Indole Alkaloid | Antihypertensive and antipsychotic agent |
The inherent biological relevance of the indole nucleus has made it a prime target for medicinal chemists. mdpi.comnih.govresearchgate.net The structural versatility of the indole ring allows for the synthesis of a vast library of derivatives with a wide spectrum of therapeutic applications. mdpi.comuark.edu Over 40 indole-containing drugs have received FDA approval for clinical use. researchgate.netnih.gov Some prominent examples of indole-based pharmaceuticals include:
Indomethacin: A non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. wikipedia.org
Sumatriptan: An anti-migraine agent that acts as a serotonin receptor agonist. nih.gov
Ondansetron: An antiemetic used to prevent nausea and vomiting, particularly in the context of chemotherapy. bohrium.com
Vincristine and Vinblastine: Indole alkaloids used as anticancer agents due to their ability to inhibit tubulin polymerization. nih.gov
The development of new indole-based drugs remains an active area of research, with a focus on creating more potent and selective therapeutic agents for a variety of diseases, including cancer, viral infections, and neurodegenerative disorders. mdpi.comnih.govnih.gov
Beyond its biological applications, the indole moiety is also a valuable component in the development of functional materials. rsc.org The unique electronic and optical properties of indole derivatives make them suitable for applications in:
Electronics: Polyindoles and other indole-based polymers are being investigated for their potential use in electronic devices due to their electroactive properties. rsc.org
Dyes and Pigments: The indole structure is found in some dyes, with indigo (B80030) being a classic example. nih.gov
Corrosion Inhibitors: Certain indole derivatives have shown promise as corrosion inhibitors for metals. rsc.org
Rationale for Research on Halogenated Indole Derivatives
The introduction of halogen atoms, such as bromine, onto the indole scaffold is a common strategy in medicinal chemistry to fine-tune the properties of the molecule. fiveable.me This modification can have a profound impact on both the chemical reactivity and the biological activity of the resulting compound.
Halogenation can influence a molecule's properties in several ways:
Electronic Effects: The electronegativity of halogens can alter the electron distribution within the indole ring, affecting its reactivity in chemical reactions. fiveable.me For instance, the rate of bromination of indoles is influenced by the nature of the substituent on the ring. researchgate.net
Lipophilicity: The introduction of a halogen atom generally increases the lipophilicity (fat-solubility) of a molecule. This can affect its ability to cross cell membranes and interact with biological targets. rsc.org
Steric Effects: The size of the halogen atom can influence how the molecule binds to a receptor or enzyme active site. fiveable.me
Halogen Bonding: Halogen atoms can participate in a type of non-covalent interaction known as halogen bonding, which can contribute to the binding affinity of a drug to its target. acs.org
These effects can lead to enhanced biological activity. For example, brominated indoles have been shown to possess anti-inflammatory, antimicrobial, and anticancer properties. fiveable.me
The position of the halogen atom on the indole ring is crucial in determining its effect on biological activity. nih.gov Research on various halogenated indole alkaloids has highlighted the significance of substitution at the 5-position.
For instance, studies on meridianins, a class of marine-derived indole alkaloids, have shown that a single bromine substitution at the 5- or 6-position of the indole ring leads to a significant improvement in their potency as kinase inhibitors. nih.gov Similarly, in a study of synthetic aplicyanins, the presence of a bromine atom at the 5-position of the indole nucleus was found to strongly favor antiproliferative activity. nih.gov Furthermore, research on brominated indole-3-carboxaldehydes as quorum sensing inhibitors revealed that the position of the bromine atom significantly impacts their activity, with 5-bromoindole-3-carboxaldehyde (B1265535) showing potent inhibitory effects. mdpi.com
These findings underscore the strategic importance of the 5-position for bromine substitution in the design of biologically active indole derivatives. The presence of bromine at this specific location in ethyl 5-bromo-1H-indole-2-carboxylate suggests its potential as a valuable intermediate for the synthesis of novel therapeutic agents and as a subject for further biological evaluation.
Research Objectives and Scope for Ethyl 5-Bromo-1H-Indole-2-Carboxylate Studies
The scientific inquiry into ethyl 5-bromo-1H-indole-2-carboxylate is primarily driven by its utility as a foundational element in the synthesis of novel compounds with potential applications in medicine and material science. Research objectives are diverse and span multiple disciplines. chemimpex.com
A significant area of focus is its role in pharmaceutical development and medicinal chemistry . chemimpex.com Researchers utilize this compound as a starting material to create new derivatives with specific biological activities. The ability to modify the indole framework through various chemical reactions, such as coupling reactions and functional group modifications, allows for the exploration of new therapeutic agents. chemimpex.com
Key research findings and objectives are detailed in the following table:
| Research Area | Objectives and Findings |
| Oncology | To synthesize novel indole derivatives as potential anticancer agents. chemimpex.com Research has shown that derivatives can inhibit cancer cell proliferation and induce apoptosis by targeting pathways like EGFR (Epidermal Growth Factor Receptor) tyrosine kinase. researchgate.netresearchgate.net |
| Antiviral Research | To develop new antiviral compounds, particularly for HIV. Studies have focused on creating derivatives that act as HIV-1 integrase strand transfer inhibitors, a crucial mechanism for blocking viral replication. nih.gov |
| Neurology | To explore new therapeutic agents for neurological disorders. The indole structure is a common feature in neuroactive compounds, and derivatives of ethyl 5-bromo-1H-indole-2-carboxylate are investigated for their potential to modulate biological activity in this area. chemimpex.com |
| Antimicrobial Development | To synthesize compounds with efficacy against various pathogens. |
| Material Science | To create new functional materials. chemimpex.com The compound is used in the synthesis of fluorescent probes and can be incorporated into polymers to enhance properties such as thermal stability and mechanical strength. chemimpex.com |
| Synthetic Chemistry | To serve as a key intermediate for creating a variety of indole derivatives. chemimpex.com Its favorable reactivity and potential for functionalization make it a valuable building block in organic synthesis. chemimpex.comresearchgate.net |
The scope of studies involving ethyl 5-bromo-1H-indole-2-carboxylate is continually expanding as new synthetic methodologies and biological targets are discovered. Its versatility ensures its continued importance in the quest for novel molecules with valuable properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-bromo-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-2-15-11(14)10-6-7-5-8(12)3-4-9(7)13-10/h3-6,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRLKENDQISGEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70293321 | |
| Record name | Ethyl 5-bromo-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70293321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16732-70-0 | |
| Record name | 16732-70-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88620 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Ethyl 5-bromo-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70293321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 5-Bromoindole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies for Ethyl 5 Bromo 1h Indole 2 Carboxylate and Its Precursors
Precursor Synthesis: 5-Bromoindole-2-Carboxylic Acid
The synthesis of 5-bromo-1H-indole-2-carboxylic acid can be approached through two main strategic disconnections: either by brominating a pre-formed indole-2-carboxylic acid core or by constructing the indole (B1671886) ring from a precursor that already contains the bromine atom at the desired position.
Electrophilic aromatic substitution on the indole ring is a fundamental reaction. While the C-3 position is typically the most nucleophilic and reactive towards electrophiles, the presence of an electron-withdrawing carboxylate group at the C-2 position deactivates the pyrrole (B145914) ring portion of the indole. This deactivation makes electrophilic attack on the benzene (B151609) ring more competitive, allowing for substitution at positions like C-5. The regioselectivity can be controlled by carefully selecting the brominating agent, solvent, and reaction conditions. acs.org
The choice of brominating agent is crucial for controlling the reaction.
Molecular Bromine (Br₂) : Bromine is a classic electrophilic brominating agent. When used with a suitable solvent, it can effectively brominate aromatic rings.
N-Bromosuccinimide (NBS) : NBS is a milder and more selective source of electrophilic bromine. masterorganicchemistry.com It is often preferred as it can provide a low, steady concentration of bromine, which helps to prevent over-bromination and side reactions. masterorganicchemistry.com NBS is widely used for the bromination of electron-rich aromatic compounds, including indoles. organic-chemistry.org
The solvent system plays a significant role in modulating the reactivity of the brominating agent and influencing the outcome of the reaction.
Acetic Acid : Often used as a solvent for reactions with molecular bromine. Its polar nature can help to facilitate the ionization of bromine, promoting the electrophilic substitution reaction.
Dichloromethane (B109758) (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) : These less polar solvents are commonly used for NBS brominations. In some cases, particularly with less reactive substrates, a radical initiator or acid catalyst may be required to promote the reaction. masterorganicchemistry.com For the bromination of electron-rich aromatics, using polar aprotic solvents like DMF with NBS can lead to high para-selectivity.
Table 1: Reagents and Conditions for Bromination
| Reagent | Typical Solvent(s) | General Conditions |
|---|---|---|
| Bromine (Br₂) | Acetic Acid, Dichloromethane | Room temperature or gentle heating |
| N-Bromosuccinimide (NBS) | Dichloromethane, Acetonitrile, DMF | Room temperature or with a catalyst/initiator |
Creating the carboxylic acid group at the C-2 position is a key challenge. While several methods exist for functionalizing indoles, their applicability varies depending on the desired position of the carboxyl group.
Direct carboxylation using carbon dioxide (CO₂) has been developed as a method for synthesizing indole carboxylic acids. However, this method, typically mediated by a strong base, has been shown to be highly regioselective for the C-3 position of the indole ring. Therefore, it is not a suitable strategy for the synthesis of indole-2-carboxylic acids.
The most effective and widely recognized method for synthesizing indole-2-carboxylic acids is the Reissert indole synthesis . wikipedia.orgchempedia.info This reaction constructs the indole ring itself with the carboxylic acid functionality already in place, rather than adding it to a pre-existing indole.
The Reissert synthesis begins with the base-catalyzed condensation of an ortho-nitrotoluene derivative with diethyl oxalate (B1200264). wikipedia.orgresearchgate.net To produce the 5-bromo substituted target, the starting material would be 4-bromo-2-nitrotoluene. The condensation product, an ethyl o-nitrophenylpyruvate, undergoes a reductive cyclization, typically using zinc powder in acetic acid or catalytic hydrogenation. wikipedia.orgyoutube.com This step simultaneously reduces the nitro group to an amine and facilitates the cyclization of the newly formed amine onto the adjacent ketone, which, after dehydration, yields the indole-2-carboxylic acid (or its ethyl ester). researchgate.netyoutube.comyoutube.com
Alternatively, if the ethyl ester of the target compound is available, it can be readily converted to the carboxylic acid via saponification. This involves hydrolysis of the ester using a base such as sodium hydroxide (B78521) in a mixture of alcohol and water, followed by acidification to protonate the carboxylate salt. chemicalbook.com
Table 2: Reissert Synthesis for 5-Bromoindole-2-carboxylic Acid
| Step | Starting Material | Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1. Condensation | 4-Bromo-2-nitrotoluene | Diethyl oxalate, Potassium ethoxide | Ethyl 4-bromo-2-nitrophenylpyruvate | wikipedia.org |
| 2. Reductive Cyclization | Ethyl 4-bromo-2-nitrophenylpyruvate | Zn, Acetic Acid | 5-Bromo-1H-indole-2-carboxylic acid | wikipedia.org |
Carboxylation Strategies
Esterification of 5-Bromoindole-2-Carboxylic Acid to Ethyl 5-Bromo-1H-Indole-2-Carboxylate
The conversion of 5-bromoindole-2-carboxylic acid to its ethyl ester is a fundamental and widely employed transformation. This section explores both traditional and modern approaches to this esterification process.
Direct Esterification Protocols
Direct esterification, often employing the Fischer-Speier method, is a common strategy for synthesizing ethyl 5-bromo-1H-indole-2-carboxylate. masterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid in an excess of ethanol (B145695). masterorganicchemistry.com
A typical laboratory-scale synthesis involves dissolving 5-bromoindole-2-carboxylic acid in ethanol, followed by the addition of a catalytic amount of a strong mineral acid, such as concentrated sulfuric acid. chemicalbook.com The mixture is then heated at reflux for several hours to drive the reaction toward completion. chemicalbook.com The reaction is reversible, and to favor the formation of the ester, an excess of the alcohol is used, or water is removed as it is formed. masterorganicchemistry.com
Another approach involves the use of thionyl chloride (SOCl₂). nih.gov In this method, the carboxylic acid is first converted to the more reactive acyl chloride intermediate by treatment with thionyl chloride. nih.gov This intermediate is then reacted with ethanol to yield the final ester product. nih.gov This two-step process often provides high yields and avoids the equilibrium limitations of the direct Fischer esterification. nih.gov
| Reagent/Condition | Role | Reference |
| Ethanol | Reactant and Solvent | chemicalbook.com |
| Sulfuric Acid | Acid Catalyst | chemicalbook.com |
| Thionyl Chloride | Activating Agent | nih.gov |
| Heat | Increases reaction rate | chemicalbook.com |
Green Chemistry Approaches in Ester Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. Green chemistry principles are increasingly being applied to ester synthesis to minimize waste, reduce the use of hazardous materials, and improve energy efficiency. mdpi.com
For the synthesis of ethyl 5-bromo-1H-indole-2-carboxylate, green approaches focus on several key areas:
Use of Greener Solvents: Replacing traditional organic solvents with more benign alternatives like water or ionic liquids is a primary goal. mdpi.com While the low solubility of many organic compounds in water can be a challenge, the use of co-solvents can sometimes overcome this limitation. mdpi.com
Catalyst Development: The development of reusable and less toxic catalysts is a major focus. nih.gov Solid acid catalysts, such as ion-exchange resins (e.g., Dowex H+), offer advantages over traditional mineral acids as they can be easily separated from the reaction mixture and reused. nih.gov Graphene oxide has also been shown to be an efficient and recyclable acid catalyst for esterification reactions. organic-chemistry.org
Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. mdpi.com Microwave heating can significantly reduce reaction times and improve yields compared to conventional heating methods. mdpi.com
A notable green esterification method involves the use of a dried Dowex H+ cation-exchange resin, sometimes in combination with sodium iodide (NaI), which has proven to be effective for a variety of esterifications, including those with sterically hindered components. nih.gov This method is energy-efficient, non-toxic, and allows for the reuse of the resin, making it an environmentally friendly option. nih.gov
Alternative Synthetic Routes to Ethyl 5-Bromo-1H-Indole-2-Carboxylate
Beyond the direct esterification of the corresponding carboxylic acid, several other synthetic strategies can be employed to construct the ethyl 5-bromo-1H-indole-2-carboxylate scaffold.
Condensation and Cyclization Reactions (e.g., from 4-Bromoaniline and Ethyl Pyruvate)
The Fischer indole synthesis is a classic and versatile method for preparing indoles. This reaction involves the acid-catalyzed condensation of a phenylhydrazine (B124118) with an aldehyde or ketone, followed by a nih.govnih.gov-sigmatropic rearrangement and subsequent cyclization.
In the context of ethyl 5-bromo-1H-indole-2-carboxylate, this synthesis would typically start with 4-bromoaniline. The aniline (B41778) is first diazotized and then reduced to form 4-bromophenylhydrazine. This hydrazine (B178648) is then reacted with ethyl pyruvate (B1213749) in the presence of an acid catalyst, such as methanesulfonic acid. iajps.com The resulting hydrazone undergoes intramolecular cyclization to yield the desired ethyl 5-bromo-1H-indole-2-carboxylate. iajps.com
A related approach, the Reissert indole synthesis, involves the condensation of an o-nitrotoluene derivative with diethyl oxalate. For the synthesis of the parent ethyl indole-2-carboxylate (B1230498), o-nitrotoluene is reacted with diethyl oxalate in the presence of a strong base like potassium ethoxide to form the potassium salt of ethyl o-nitrophenylpyruvate. orgsyn.org This intermediate is then reductively cyclized, typically using catalytic hydrogenation, to afford the indole ester. orgsyn.org A similar pathway could be envisioned starting from 4-bromo-2-nitrotoluene.
Multi-step Convergent Syntheses
One such convergent strategy could involve the palladium-catalyzed coupling of a suitably functionalized bromo-aniline derivative with an alkyne. For instance, a protected 4-bromo-2-aminophenylacetylene could be coupled with a source of the carboxylate group, followed by cyclization to form the indole ring.
Another example is the Ugi four-component reaction, which can be used to rapidly assemble complex structures. rug.nl A variation of this could involve reacting indole-2-carboxylic acid, an aniline, an aldehyde, and an isocyanide, followed by a palladium-catalyzed cyclization to form a more complex indole derivative. rug.nl While not a direct synthesis of the target compound, this illustrates the power of multi-component reactions in building diverse indole scaffolds.
Purification and Isolation Techniques in the Synthesis of Ethyl 5-Bromo-1H-Indole-2-Carboxylate
Following the synthesis of ethyl 5-bromo-1H-indole-2-carboxylate, regardless of the method used, a purification step is essential to isolate the product in high purity. Common techniques employed include:
Extraction: After the reaction is complete, the mixture is typically worked up by extraction. chemicalbook.com This involves partitioning the reaction mixture between an organic solvent (such as ethyl acetate) and an aqueous phase. chemicalbook.com The product, being more soluble in the organic layer, is separated from water-soluble impurities and salts. The organic layers are then combined, washed, dried over a drying agent like magnesium sulfate (B86663) or sodium sulfate, and concentrated under reduced pressure. chemicalbook.comclockss.org
Crystallization/Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and then allowed to cool slowly. nih.gov As the solution cools, the solubility of the product decreases, and it crystallizes out, leaving impurities behind in the solution. The purified crystals are then collected by filtration. nih.gov Solvents like ethanol or methanol (B129727) are often used for the recrystallization of indole esters. nih.gov
Chromatography: Column chromatography is a versatile method for separating compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) while being eluted by a mobile phase (a solvent or solvent mixture). clockss.org This technique is particularly useful for separating the desired product from unreacted starting materials and byproducts with similar solubility properties. Flash chromatography, a variation that uses pressure to speed up the elution process, is commonly used for routine purifications. clockss.org
The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the desired final purity of the ethyl 5-bromo-1H-indole-2-carboxylate.
Chemical Reactivity and Derivatization of Ethyl 5 Bromo 1h Indole 2 Carboxylate
Reactions Involving the Ester Moiety
The ester functional group in ethyl 5-bromo-1H-indole-2-carboxylate is amenable to several common transformations, providing pathways to a variety of important derivatives.
Hydrolysis to 5-Bromo-1H-Indole-2-Carboxylic Acid
The hydrolysis of the ethyl ester to its corresponding carboxylic acid is a fundamental and frequently employed reaction. This transformation is typically achieved under basic or acidic conditions. smolecule.com
Under basic conditions, the reaction is often carried out using an alkali metal hydroxide (B78521), such as sodium hydroxide or lithium hydroxide, in a solvent mixture like methanol (B129727) and water. For instance, treatment of ethyl 5-bromo-1H-indole-2-carboxylate with sodium hydroxide in a methanol-water mixture, followed by acidification, yields 5-bromo-1H-indole-2-carboxylic acid in high purity. chemicalbook.com One specific method involves dissolving the ethyl ester in a mixture of 96% methanol and water, followed by heating under reflux with sodium hydroxide. Subsequent cooling and acidification with 10% hydrochloric acid to a pH of 3-4 precipitates the carboxylic acid, which can be collected by filtration. chemicalbook.com Another procedure utilizes lithium hydroxide monohydrate in a tetrahydrofuran (THF) and water solvent system at room temperature. d-nb.info
Acid-catalyzed hydrolysis is also an effective method. For example, heating the ester in the presence of a mineral acid like hydrochloric acid can drive the reaction to completion. chemicalbook.com
| Reagents | Solvent | Conditions | Product | Yield |
| Sodium Hydroxide | Methanol/Water | Reflux, 0.5 h, then HCl to pH 3-4 | 5-Bromo-1H-indole-2-carboxylic acid | 91% |
| Lithium Hydroxide Monohydrate | THF/Water | Room temperature, 16 h, then HCl to pH 2-3 | 5-Bromo-1H-indole-2-carboxylic acid | - |
Transesterification Reactions
Transesterification involves the conversion of the ethyl ester to another ester by reaction with a different alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com For instance, reacting ethyl 5-bromo-1H-indole-2-carboxylate with methanol in the presence of an acid catalyst would yield methyl 5-bromo-1H-indole-2-carboxylate. The use of the alcohol as the solvent can help drive the equilibrium towards the desired product. masterorganicchemistry.com While specific examples for ethyl 5-bromo-1H-indole-2-carboxylate are not extensively detailed in the provided search results, the use of sodium methoxide in methanol has been noted to lead to transesterification instead of other desired reactions, highlighting the feasibility of this transformation. researchgate.netmdpi.com
Amidation and Hydrazinolysis
The ester group can be converted to an amide or a hydrazide, which are valuable intermediates for the synthesis of more complex molecules.
Amidation: The reaction with amines leads to the formation of N-substituted 5-bromo-1H-indole-2-carboxamides. This is often achieved by direct aminolysis or through a two-step process involving hydrolysis to the carboxylic acid followed by coupling with an amine using a coupling agent. For example, 5-bromo-1H-indole-2-carboxylic acid (obtained from the hydrolysis of the ethyl ester) can be coupled with various amines using reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBt) to afford the corresponding carboxamides in good yields. d-nb.info
Hydrazinolysis: The reaction of ethyl 5-bromo-1H-indole-2-carboxylate with hydrazine (B178648) hydrate is a common method for the synthesis of 5-bromo-1H-indole-2-carbohydrazide. researchgate.net This reaction is typically carried out by heating the ester with hydrazine hydrate in a suitable solvent such as ethanol (B145695). researchgate.netresearchgate.netiscientific.org The resulting carbohydrazide is a key building block for the synthesis of various heterocyclic compounds like oxadiazoles and triazoles. researchgate.netd-nb.info
| Reagent | Solvent | Conditions | Product |
| Hydrazine Hydrate | Ethanol | Reflux | 5-Bromo-1H-indole-2-carbohydrazide |
Reactions Involving the Bromine Atom at the 5-Position
The bromine atom at the 5-position of the indole (B1671886) ring is a versatile handle for introducing a wide array of substituents through various chemical reactions.
Nucleophilic Aromatic Substitution Reactions
While classic nucleophilic aromatic substitution (SNAr) reactions typically require strong electron-withdrawing groups ortho or para to the leaving group to proceed efficiently, the electron-rich nature of the indole ring generally makes it less susceptible to this type of reaction. libretexts.org However, under specific conditions or with highly activated nucleophiles, substitution of the bromine atom may be possible. For SNAr to occur, a nucleophile attacks the aromatic ring, forming a negatively charged intermediate (a Meisenheimer complex), followed by the departure of the leaving group. libretexts.org The presence of an electron-withdrawing group stabilizes this intermediate. libretexts.org
Metal-catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position is well-suited for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: The Suzuki reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgyonedalabs.comlibretexts.org This reaction is widely used to form biaryl linkages. For instance, 5-bromoindole (B119039) derivatives can be coupled with various boronic acids using a palladium catalyst like Pd(dppf)Cl₂ and a base such as potassium carbonate in a suitable solvent like dimethoxyethane. nih.govresearchgate.net
| Coupling Partner | Catalyst | Base | Solvent | Product |
| N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 5-(N-Boc-pyrrol-2-yl)-1H-indole derivative |
| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 5-(Thiophen-2-yl)-1H-indole derivative |
Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is highly effective for the formation of arylalkynes. The coupling of 5-bromoindole derivatives with terminal alkynes can be achieved using a palladium catalyst, a copper salt, and a base. researchgate.netthieme-connect.de Copper-free Sonogashira coupling protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.org
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.org This reaction typically proceeds with retention of stereochemistry at the double bond of the alkene. wikipedia.org Intramolecular Heck reactions of bromoindole derivatives have been utilized to synthesize various fused heterocyclic systems. acs.orgacs.org While intermolecular Heck reactions with ethyl 5-bromo-1H-indole-2-carboxylate are plausible, specific examples were not detailed in the provided search results.
Electrophilic Aromatic Substitution on the Indole Ring System
The indole ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution (SEAr). researchgate.net The reaction mechanism involves the attack of the aromatic π-electron system on an electrophile, forming a resonance-stabilized carbocation intermediate (a σ-complex or Wheland intermediate), followed by the loss of a proton to restore aromaticity. stackexchange.commasterorganicchemistry.com For the indole nucleus, the C3 position is the most electron-rich and kinetically favored site for electrophilic attack. stackexchange.comnih.gov This preference is because attack at C3 results in a cationic intermediate where the positive charge is delocalized without disrupting the aromaticity of the fused benzene (B151609) ring. stackexchange.comechemi.com
In ethyl 5-bromo-1H-indole-2-carboxylate, the regioselectivity of further electrophilic substitution is governed by the combined electronic effects of the substituents already present on the ring.
Ethyl Carboxylate Group at C2: This group is strongly electron-withdrawing through both resonance and inductive effects. Electron-withdrawing groups deactivate the aromatic ring towards electrophilic attack by reducing its electron density. lumenlearning.comlibretexts.org This deactivation particularly affects the pyrrole (B145914) ring, diminishing the high nucleophilicity typically observed at the C3 position.
Bromine Atom at C5: Halogens are a unique class of substituents. They are deactivating due to their electron-withdrawing inductive effect but are ortho, para-directing because their lone pairs can donate electron density through resonance to stabilize the carbocation intermediate. libretexts.org In this case, the bromine at C5 would direct incoming electrophiles to the C4 and C6 positions of the benzene ring.
Indole Nitrogen (N-H): The lone pair on the indole nitrogen is fundamental to the aromaticity and high reactivity of the indole system. researchgate.net
The interplay of these effects dictates the outcome. The powerful deactivating effect of the C2-ester group significantly reduces the reactivity of the C3 position. Consequently, electrophilic substitution is more likely to occur on the benzene portion of the indole, directed by the bromine atom. Therefore, incoming electrophiles are expected to substitute preferentially at the C4 or C6 positions. The absence of an electron-donating group on the benzene ring and the presence of the electron-withdrawing group on the nitrogen (after N-protection) can influence the site of reaction. beilstein-journals.org
The proton on the indole nitrogen is weakly acidic and can be removed by a base to form an indolyl anion. This anion is a potent nucleophile and readily participates in acylation and alkylation reactions. These reactions are distinct from electrophilic substitution on the aromatic ring as they occur on the heteroatom. This topic is further detailed in section 3.4.1.
Despite the deactivating effect of the C2-ester group, functionalization at the C3 position can still be achieved, often requiring more forcing conditions or specific reagents. The C3 position remains the most nucleophilic carbon in the indole system, albeit attenuated. nih.gov
Common reactions for C3 functionalization include the Vilsmeier-Haack and Mannich reactions.
Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring using the Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). ijpcbs.comorganic-chemistry.org The reaction proceeds via electrophilic substitution. ijpcbs.com For indoles, this reaction is a classic method for introducing a formyl group at the C3 position. Given the deactivation by the C2-ester in ethyl 5-bromo-1H-indole-2-carboxylate, this reaction may require harsher conditions or result in lower yields compared to unsubstituted indoles. The product of such a reaction would be ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate.
Mannich Reaction: The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom. For indoles, it introduces a dialkylaminomethyl group at the C3 position. The reaction uses formaldehyde, a secondary amine (like dimethylamine), and an acid catalyst. The electrophile is a dimethyliminium ion, which is attacked by the nucleophilic C3 position of the indole. nih.gov
| Reaction | Reagents | Typical Product Structure at C3 |
| Vilsmeier-Haack | POCl₃, DMF | -CHO |
| Mannich Reaction | CH₂O, R₂NH, H⁺ | -CH₂NR₂ |
Reactions Involving the Indole Nitrogen (N-H)
The N-H proton of the indole ring is acidic enough (pKa ≈ 17 in DMSO) to be deprotonated by moderately strong bases. The resulting indolide anion is nucleophilic and can react with various electrophiles. researchgate.net This reactivity provides a crucial pathway for the synthesis of N-substituted indoles.
N-alkylation and N-acylation are fundamental transformations for modifying the indole scaffold, often used to protect the N-H group or to introduce functionalities that modulate biological activity. mdpi.comresearchgate.net
N-Alkylation: This reaction involves treating the indole with a base followed by an alkylating agent (e.g., an alkyl halide or sulfate). Common bases include sodium hydride (NaH), potassium hydroxide (KOH), or cesium carbonate (Cs₂CO₃). mdpi.comrsc.org The choice of base and solvent can influence the reaction's efficiency. For example, successful N-alkylation of ethyl indol-2-carboxylate has been achieved using aqueous KOH in acetone. mdpi.com The reaction of ethyl 5-bromo-1H-indole-2-carboxylate with an alkyl halide like ethyl iodide in the presence of a base would yield the corresponding N-ethyl derivative, 5-bromo-1-ethyl-1H-indole-2-carboxylate.
N-Acylation: This involves the introduction of an acyl group onto the indole nitrogen. While direct acylation with acid chlorides can lead to mixtures of N- and C3-acylated products, selective N-acylation can be achieved. beilstein-journals.org Methods often involve deprotonation of the indole nitrogen with a strong base prior to the addition of the acylating agent (e.g., an acid chloride or anhydride). researchgate.net Alternative methods include using thioesters as the acyl source, which can provide high chemoselectivity for N-acylation. beilstein-journals.org Direct acylation with carboxylic acids is also possible using coupling agents like dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP), although this method's effectiveness can depend on other substituents on the indole ring. researchgate.net Boric acid has also been reported as a catalyst for the direct N-acylation of indoles with carboxylic acids. clockss.org
| Reaction | Base | Electrophile | Product Example | Reference |
| N-Alkylation | KOH | Benzyl bromide | Ethyl 1-benzyl-1H-indole-2-carboxylate | mdpi.com |
| N-Alkylation | NaH | Alkyl halide | 1-Alkyl-1H-indole | rsc.org |
| N-Acylation | Base | Thioester | 1-Acyl-1H-indole | beilstein-journals.org |
| N-Acylation | DCC/DMAP | Carboxylic Acid | 1-Acyl-1H-indole | researchgate.net |
Protection and Deprotection Strategies
The chemical reactivity of the indole nitrogen in ethyl 5-bromo-1H-indole-2-carboxylate necessitates the use of protecting groups to achieve regioselective functionalization at other sites of the molecule. Common strategies involve the introduction of electron-withdrawing groups to decrease the nucleophilicity of the indole nitrogen. Key protecting groups for this purpose include tert-butoxycarbonyl (Boc), tosyl (Ts), and 2-(trimethylsilyl)ethoxymethyl (SEM). The selection of a particular protecting group depends on the specific reaction pathway and the required orthogonality of deprotection steps.
N-Boc Protection and Deprotection
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the indole nitrogen due to its general stability under a variety of reaction conditions and its facile removal under acidic conditions.
Protection: The introduction of the Boc group onto the indole nitrogen of ethyl 5-bromo-1H-indole-2-carboxylate is typically achieved by reacting the substrate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. A common procedure involves the use of 4-dimethylaminopyridine (DMAP) as a catalyst in an aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (THF). The reaction generally proceeds at room temperature, providing the N-Boc protected product in good yield.
Deprotection: Removal of the Boc group is most commonly accomplished using strong acids. A solution of trifluoroacetic acid (TFA) in dichloromethane is highly effective for this purpose, often achieving complete deprotection within a few hours at room temperature. commonorganicchemistry.comnih.gov The volatile nature of both TFA and DCM simplifies the work-up procedure, as they can be readily removed under reduced pressure.
N-Tosyl Protection and Deprotection
The tosyl (Ts) group, a sulfonyl-based protecting group, offers greater stability compared to the Boc group, particularly under acidic conditions. This makes it a valuable alternative for multi-step syntheses where acidic reagents are employed.
Protection: The N-tosylation of ethyl 5-bromo-1H-indole-2-carboxylate can be carried out by treating the indole with p-toluenesulfonyl chloride (TsCl) in the presence of a strong base. Sodium hydride (NaH) in an anhydrous aprotic solvent like dimethylformamide (DMF) or THF is a common choice. The reaction involves the deprotonation of the indole nitrogen by the strong base, followed by nucleophilic attack on the sulfur atom of the tosyl chloride.
Deprotection: While the tosyl group is robust, its removal can be achieved under specific reductive or strongly basic conditions. A particularly mild and effective method for the deprotection of N-tosyl-5-bromoindole involves the use of cesium carbonate (Cs₂CO₃) in a mixture of tetrahydrofuran (THF) and methanol (MeOH). This method proceeds at room temperature and provides the deprotected indole in quantitative yield. The presence of the electron-withdrawing bromo substituent on the indole ring facilitates this nucleophilic attack-based deprotection.
N-SEM Protection and Deprotection
The 2-(trimethylsilyl)ethoxymethyl (SEM) group is another useful protecting group for the indole nitrogen, known for its stability to a wide range of nucleophilic and basic conditions.
Protection: The introduction of the SEM group is typically performed by deprotonating the indole nitrogen with a strong base like sodium hydride (NaH) in an anhydrous solvent such as DMF, followed by the addition of SEM-chloride (SEMCl). The reaction is usually conducted at low temperatures, such as 0 °C, and then allowed to warm to room temperature.
Deprotection: The SEM group can be cleaved under acidic conditions or by using a source of fluoride ions. A common method for the removal of the SEM group involves treatment with tetrabutylammonium fluoride (TBAF) in a polar aprotic solvent like THF. This fluoride-mediated cleavage is highly efficient and proceeds under relatively mild conditions. nih.gov
The following table summarizes the common protection and deprotection strategies for the indole nitrogen of ethyl 5-bromo-1H-indole-2-carboxylate:
| Protecting Group | Protection Reagents and Conditions | Deprotection Reagents and Conditions |
| Boc (tert-butoxycarbonyl) | Boc₂O, DMAP, CH₂Cl₂ or THF, room temp. | TFA, CH₂Cl₂ or Dioxane, room temp. commonorganicchemistry.comnih.gov |
| Ts (Tosyl) | TsCl, NaH, DMF or THF, 0 °C to room temp. | Cs₂CO₃, THF/MeOH, room temp. |
| SEM (2-(trimethylsilyl)ethoxymethyl) | SEMCl, NaH, DMF, 0 °C to room temp. | TBAF, THF, room temp. nih.gov |
Applications of Ethyl 5 Bromo 1h Indole 2 Carboxylate in Advanced Organic Synthesis
As a Versatile Building Block for Complex Heterocyclic Systems
The indole (B1671886) framework is a core component of many naturally occurring and synthetically developed compounds with significant biological activity. rsc.org Ethyl 5-bromo-1H-indole-2-carboxylate serves as a key precursor for the synthesis of a wide array of complex heterocyclic structures. chemimpex.com
The strategic placement of the bromine atom and the ethyl ester group on the indole scaffold of ethyl 5-bromo-1H-indole-2-carboxylate allows for a variety of substitution reactions, leading to a diverse range of indole derivatives. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides and other derivatives. For instance, 5-bromoindole-2-carboxylic acid can be reacted with various amines to form amide derivatives. nih.gov
Furthermore, the nitrogen of the indole ring can undergo alkylation. mdpi.com For example, the reaction of ethyl 5-bromo-1H-indole-2-carboxylate with alkyl halides in the presence of a base leads to the formation of N-alkylated indole derivatives. iajps.com A study demonstrated the successful N-alkylation of ethyl indole-2-carboxylate (B1230498) using aqueous potassium hydroxide (B78521) in acetone. mdpi.com
The bromine atom at the 5-position is particularly useful for introducing further complexity through cross-coupling reactions. This allows for the attachment of various aryl, heteroaryl, and alkyl groups, significantly expanding the diversity of accessible indole derivatives. chemimpex.com
Table 1: Examples of Substituted Indole Derivatives from Ethyl 5-bromo-1H-indole-2-carboxylate
| Starting Material | Reagents and Conditions | Product | Reference |
| 5-Bromoindole-2-carboxylic acid | Ethanol (B145695), Sulfuric acid, 80°C, 12h | Ethyl 5-bromo-1H-indole-2-carboxylate | chemicalbook.com |
| (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole | Desired halide, Anhydrous potassium carbonate, Dry 1,4-dioxane, Reflux 5h | (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-(substituted)-indole | iajps.com |
| 5-Bromoindole (B119039) | Phenyl vinyl sulfone, Pd(OAc)₂, Tri-O-tolylphosphine, Triethylamine, DMF, 95-105°C, 6-15h | 5-(2-(Phenylsulfonyl)ethyl)-1H-indole | google.com |
Indole-2-carboxamides, which can be synthesized from ethyl 5-bromo-1H-indole-2-carboxylate, are valuable precursors for the construction of polycyclic fused indole systems. rsc.org These complex structures are present in many biologically active natural products. rsc.org The synthesis of these fused systems often involves intramolecular and intermolecular cyclization reactions, where the indole-2-carboxamide acts as a key synthetic handle. rsc.org The development of methodologies to create these polycyclic frameworks is a significant area of research in organic synthesis. rsc.org
Indole alkaloids represent a large and diverse family of natural products, many of which exhibit potent pharmacological activities. rsc.orgnih.gov Ethyl 5-bromo-1H-indole-2-carboxylate and its derivatives are instrumental in the synthesis of analogs of these complex natural products. chemimpex.com The ability to modify the indole core at multiple positions allows for the creation of novel structures that can be screened for improved or new biological activities. chemimpex.com For example, substituted indoles are crucial in the development of potential chemotherapeutic agents. mdpi.com The synthesis of these analogs often involves multi-step sequences where the initial indole structure is progressively elaborated. rsc.org
Role in Multi-component Reactions
Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product. These reactions are valued for their atom economy and ability to rapidly generate molecular diversity. A modular assembly of tetrahydrocarboline type indole alkaloids has been reported using a one-pot multicomponent reaction involving 2-alkylated or 3-alkylated indoles, formaldehyde, and amine hydrochlorides. nih.gov This approach allows for the rapid synthesis of a wide range of structurally diverse tetrahydrocarbolines, which are common motifs in many indole alkaloids and pharmaceutical drugs. nih.gov
Catalytic Applications in Organic Transformations
Currently, there is no available information in the searched literature describing the use of ethyl 5-bromo-1H-indole-2-carboxylate itself as a catalyst in organic transformations. It is primarily utilized as a reactant and building block in reactions that are often catalyzed by other agents, such as transition metals. google.comsigmaaldrich.com
Development of Novel Synthetic Methodologies Utilizing the Compound
The unique reactivity of ethyl 5-bromo-1H-indole-2-carboxylate has spurred the development of new synthetic methods. For instance, novel 5-bromoindole-2-carboxylic acid derivatives have been synthesized and evaluated as potential EGFR tyrosine kinase inhibitors. nih.govresearchgate.net These syntheses involved the conversion of the ester to a carbohydrazide, followed by reactions to form carbothioamides, oxadiazoles, and triazoles. nih.gov These new methodologies expand the toolbox of synthetic chemists and provide access to novel chemical entities with potential therapeutic applications. nih.govresearchgate.net
Medicinal Chemistry and Biological Activity of Ethyl 5 Bromo 1h Indole 2 Carboxylate and Its Derivatives
Scaffold for Drug Discovery
The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, and the introduction of a bromine atom at the 5-position, along with an ethyl carboxylate group at the 2-position, provides a unique starting point for chemical modifications. This substitution pattern allows for the strategic synthesis of diverse derivatives with the potential to interact with various biological targets.
Synthesis of Bioactive Molecules and Drug Candidates
The chemical versatility of ethyl 5-bromo-1H-indole-2-carboxylate facilitates its use in a variety of synthetic transformations. For instance, it is a precursor in the synthesis of novel oxadiazole derivatives. researchgate.net The process typically begins with the conversion of ethyl 5-bromo-1H-indole-2-carboxylate to its corresponding carbohydrazide, which is then cyclized to form the oxadiazole ring. researchgate.net Further modifications can be made to the oxadiazole ring to generate a library of compounds for biological screening. researchgate.net
The synthesis of new 5-bromoindole-2-carboxylic acid derivatives, including carbothioamides, oxadiazoles, and triazoles, has been a significant area of research. nih.govresearchgate.net These synthetic efforts often involve multi-step reaction sequences, starting from the foundational ethyl 5-bromo-1H-indole-2-carboxylate structure. chemicalbook.com The resulting compounds have been evaluated for their potential as therapeutic agents, particularly in the realm of oncology. nih.govresearchgate.net
Lead Compound Identification
Through the systematic synthesis and screening of derivatives, ethyl 5-bromo-1H-indole-2-carboxylate has been instrumental in the identification of lead compounds for drug development. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. The diverse libraries of compounds generated from this starting material have allowed researchers to identify promising candidates with potent biological activities. epa.gov
Investigated Pharmacological Activities of Derivatives
The derivatives of ethyl 5-bromo-1H-indole-2-carboxylate have been the subject of numerous pharmacological investigations, revealing a broad spectrum of biological activities. Among the most extensively studied are their anti-cancer properties.
Anti-cancer Properties and Inhibition of Cell Proliferation
A significant body of research has focused on the anti-cancer potential of derivatives of 5-bromo-1H-indole-2-carboxylic acid. researchgate.netnih.govresearchgate.net These compounds have demonstrated the ability to inhibit the proliferation of various human cancer cell lines, including those of the lung (A549), liver (HepG2), and breast (MCF-7). nih.govresearchgate.net The anti-proliferative effects are often mediated through specific molecular mechanisms, such as the inhibition of key enzymes involved in cancer cell growth and survival. nih.govresearchgate.net
For example, certain novel indole derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells. nih.govresearchgate.net This is a crucial aspect of their anti-cancer activity, as it leads to the programmed death of malignant cells. The structure-activity relationship (SAR) studies of these derivatives have provided valuable insights into the chemical features required for potent anti-proliferative activity. researchgate.net
EGFR Tyrosine Kinase Inhibition
One of the key molecular targets for many of the anti-cancer derivatives of 5-bromo-1H-indole-2-carboxylic acid is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govresearchgate.net EGFR is a protein that plays a critical role in cell growth and proliferation, and its overactivity is a hallmark of many cancers. By inhibiting the tyrosine kinase activity of EGFR, these indole derivatives can block the signaling pathways that drive cancer cell growth. nih.govresearchgate.net
Molecular docking studies have been employed to understand the binding interactions between these compounds and the EGFR tyrosine kinase domain. researchgate.netnih.gov These studies have shown that certain derivatives, such as compounds 3a, 3b, 3f, and 7 from one study, exhibit strong binding energies within the active site of the enzyme. nih.gov In some cases, the inhibitory activity of these compounds against EGFR has been found to be comparable to or even more potent than existing EGFR inhibitors like erlotinib. nih.gov For instance, compound 3a was identified as a particularly potent and cancer-specific inhibitor of EGFR tyrosine kinase activity. nih.govresearchgate.net
Disruption of Mitotic Spindle
In addition to EGFR inhibition, some derivatives of 5-bromo-1H-indole-2-carboxylic acid, such as carbothioamides, oxadiazoles, and triazoles, have been reported to exert their anti-cancer effects by disrupting the mitotic spindle. nih.govresearchgate.net The mitotic spindle is a cellular structure that is essential for cell division. Its disruption leads to an arrest of the cell cycle and can ultimately trigger apoptosis. This mechanism of action provides an alternative or complementary approach to targeting cancer cells. nih.govresearchgate.net
Induction of Apoptosis
The induction of apoptosis, or programmed cell death, is a key mechanism through which many anticancer agents exert their effects. Ethyl 5-bromo-1H-indole-2-carboxylate and its derivatives have been investigated for their potential to trigger this process in cancer cells. The core indole structure, when appropriately substituted, can interact with various molecular targets within apoptotic pathways, leading to the controlled elimination of malignant cells.
Research has shown that derivatives of 5-bromoindole-2-carboxylic acid, the hydrolyzed form of ethyl 5-bromo-1H-indole-2-carboxylate, are involved in the synthesis of compounds that inhibit tubulin polymerization. chemicalbook.com Tubulin is a critical component of microtubules, which play a vital role in cell division. By disrupting tubulin dynamics, these compounds can arrest the cell cycle and subsequently induce apoptosis. chemicalbook.com The presence of the bromine atom at the 5-position of the indole ring is often crucial for this activity, influencing the compound's ability to bind to its target proteins.
Antibacterial Activity
The emergence of drug-resistant bacterial strains has created an urgent need for new antimicrobial agents. Indole derivatives, including those derived from ethyl 5-bromo-1H-indole-2-carboxylate, have demonstrated significant potential as antibacterial agents.
Efficacy against Gram-negative Bacteria
Gram-negative bacteria, characterized by their protective outer membrane, are particularly challenging to treat. However, certain derivatives of ethyl 5-bromo-1H-indole-2-carboxylate have shown promising activity against these pathogens. For instance, novel indole derivatives have been synthesized and tested against a panel of bacteria including Escherichia coli and Pseudomonas aeruginosa. nih.gov
Structure-activity relationship studies have revealed that specific substitutions on the indole nucleus are key to their antibacterial potency. For example, the introduction of a hydrazono-thiazolidinone moiety to the indole scaffold has yielded compounds with notable activity against both E. coli and P. aeruginosa. nih.gov Similarly, other synthesized indole derivatives have exhibited potent activity against these Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range. nih.gov
Anti-HIV Activity, particularly Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
The human immunodeficiency virus (HIV) remains a major global health challenge. One of the key targets for anti-HIV drug development is the reverse transcriptase (RT) enzyme, which is essential for viral replication. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of drugs that bind to an allosteric site on the RT, inhibiting its function.
Derivatives of ethyl 5-bromo-1H-indole-2-carboxylate have been explored as potential NNRTIs. The indole scaffold can serve as a core structural motif for designing molecules that fit into the NNRTI binding pocket of HIV-1 RT. The bromine atom at the 5-position can enhance binding affinity through halogen bonding and other interactions.
Furthermore, indole-based compounds have been investigated as HIV-1 fusion inhibitors that target the glycoprotein (B1211001) gp41, preventing the virus from entering host cells. acs.org Optimization of these indole scaffolds has led to the development of compounds with significant activity in inhibiting cell-cell fusion and viral replication. acs.org
Antiviral Activities beyond HIV
The antiviral potential of ethyl 5-bromo-1H-indole-2-carboxylate derivatives extends beyond HIV. A number of novel indole-2-carboxylate (B1230498) derivatives have been synthesized and evaluated for their broad-spectrum antiviral activity. nih.govnih.gov
These compounds have been tested against a variety of RNA and DNA viruses. For example, certain derivatives have shown potent inhibitory activity against the influenza A virus, with some compounds exhibiting higher selectivity indices than the comparator drug. nih.govnih.gov Additionally, significant activity against Coxsackie B3 virus, a picornavirus, has been observed with specific indole-2-carboxylate derivatives. nih.govnih.gov These findings underscore the versatility of the indole-2-carboxylate scaffold in developing broad-spectrum antiviral agents. nih.gov
Anti-inflammatory Properties
Inflammation is a complex biological response implicated in numerous diseases. Derivatives of 5-bromoindole-2-carboxylic acid have been utilized in the synthesis of molecules with anti-inflammatory properties. chemicalbook.com For example, they have been used as reactants in the creation of chemical probes to study the role of the hFPRL1 receptor, which is involved in inflammatory processes. chemicalbook.com
Furthermore, related pyrrole (B145914) and pyridine (B92270) derivatives synthesized from similar precursors have been assayed for their anti-inflammatory and analgesic activities. nih.gov Quantitative structure-activity relationship (QSAR) studies on these compounds have demonstrated that their anti-inflammatory potency is correlated with the steric and hydrogen-bonding properties of their substituents. nih.gov
Structure-Activity Relationship (SAR) Studies of Ethyl 5-Bromo-1H-Indole-2-Carboxylate Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For derivatives of ethyl 5-bromo-1H-indole-2-carboxylate, SAR studies have been instrumental in optimizing their therapeutic potential.
Key findings from SAR studies on various indole derivatives include:
Substitution at the 5-position: The presence of a halogen, such as bromine, at the 5-position of the indole ring often enhances biological activity. nih.gov This is attributed to its ability to form halogen bonds and increase lipophilicity, which can improve membrane permeability and target binding.
Modifications at the N1-position: Substitution on the indole nitrogen can significantly impact activity. For example, in the context of anti-HIV agents, specific substituents at this position can improve binding to the hydrophobic pocket of gp41. acs.org
Variations at the 2-position: The carboxylate group at the 2-position is a key feature. Conversion of this ester to an amide or hydrazide allows for the introduction of diverse functional groups, leading to compounds with a wide range of biological activities. nih.gov
Substituents on the phenyl ring (for derivatives with a phenyl group): In anti-inflammatory compounds, the nature and position of substituents on an attached phenyl ring have been shown to correlate with their analgesic and anti-inflammatory potencies. nih.gov
Impact of Substituent Modifications on Biological Efficacy
The biological activity of derivatives of ethyl 5-bromo-1H-indole-2-carboxylate is significantly influenced by the nature and position of various substituents. Structure-activity relationship (SAR) studies have revealed that modifications at different positions on the indole ring and its side chains can dramatically alter the efficacy and selectivity of these compounds.
For instance, in a series of 1H-indole-2-carboxamides studied as CB1 receptor allosteric modulators, the presence of a chloro or fluoro group at the C5 position of the indole ring was found to enhance modulation potency. nih.gov This highlights the importance of the halogen substituent at this position. Further modifications at the C3 position with short alkyl groups also contributed to increased activity. nih.gov
The nature of the substituent at the 5-position can also dictate the binding mode of the molecule to its target. It has been hypothesized that 5-chloro/nitro-substituted indole derivatives and 5-hydrogen-substituted derivatives may adopt different conformations within the binding site of the benzodiazepine (B76468) receptor. mdpi.com This was supported by the observation that in certain series, the 5-chloro/nitro derivatives were significantly more potent than their 5-hydrogen counterparts. nih.gov
The following table summarizes the impact of various substituents on the biological activity of ethyl 5-bromo-1H-indole-2-carboxylate derivatives based on several research findings.
Table 1: Impact of Substituent Modifications on Biological Efficacy
| Position of Modification | Substituent | Observed Effect on Biological Activity | Target/Assay | Reference |
|---|---|---|---|---|
| C5 of Indole Ring | Chloro or Fluoro | Enhanced modulation potency | CB1 Receptor Allosteric Modulators | nih.gov |
| C3 of Indole Ring | Short Alkyl Groups | Increased modulation potency | CB1 Receptor Allosteric Modulators | nih.gov |
| Linkage between Indole Rings | 6-6' Linkage | Superior activity | HIV-1 Fusion Inhibition | nih.gov |
| C5 of Indole Ring | Chloro/Nitro | Significantly more potent than 5-H derivatives | Benzodiazepine Receptor Binding | nih.gov |
Role of the Indole Scaffold in Receptor Binding and Enzyme Interactions
The indole nucleus plays a fundamental role in the interaction of its derivatives with biological targets. nih.gov Its aromatic nature and the presence of the nitrogen heteroatom facilitate a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, hydrophobic interactions, and van der Waals forces. nih.govresearchgate.net These interactions are crucial for the stable binding of the ligand to the active site of a receptor or enzyme.
The N-H group of the indole ring is often a key hydrogen bond donor. For example, in the binding of certain indole derivatives to the benzodiazepine receptor, it is suggested that the indole N-H forms a hydrogen bond with the receptor. nih.gov This is supported by the finding that N-methylation of the indole leads to inactive compounds. nih.gov Similarly, in the context of phosphodiesterase 5 (PDE5) inhibition, a key hydrogen bond to Gln817 is maintained through the N-H of an indole moiety. acs.org
The fused benzene (B151609) ring of the indole scaffold contributes to hydrophobic and π-π stacking interactions within the binding pocket. nih.gov These interactions are critical for anchoring the molecule in the active site and enhancing binding affinity. The ability of the indole scaffold to participate in these diverse interactions makes it a versatile platform for designing ligands that can specifically target a wide range of biological macromolecules. nih.gov
Molecular Docking and Computational Studies in Drug Design
Molecular docking and other computational methods are invaluable tools in the design and development of drugs based on the ethyl 5-bromo-1H-indole-2-carboxylate scaffold. These in silico techniques provide insights into how these molecules interact with their biological targets at a molecular level, guiding the optimization of lead compounds.
Ligand-Target Interactions
Molecular docking studies are frequently employed to predict the binding poses and interactions of ethyl 5-bromo-1H-indole-2-carboxylate derivatives with their target proteins. For instance, in the development of EGFR tyrosine kinase inhibitors, docking analyses revealed that novel 5-bromoindole-2-carboxylic acid derivatives exhibited strong binding energies within the EGFR tyrosine kinase domain. nih.govresearchgate.netresearchgate.net These studies can identify key amino acid residues that interact with the ligand, providing a rationale for the observed biological activity.
In another example, docking simulations of indole derivatives targeting the benzodiazepine receptor showed that different substituents at the 5-position led to distinct binding orientations within the receptor. nih.gov This highlights the power of computational methods to explain structure-activity relationships.
Binding Free Energy Calculations
Binding free energy calculations offer a more quantitative prediction of the binding affinity between a ligand and its target. nih.govresearchgate.net Methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Free Energy Perturbation (FEP) are used to estimate the strength of the interaction. researchgate.netmdpi.com
For instance, a study on 7-azaindole (B17877) derivatives as glycogen (B147801) synthase kinase-3β (GSK-3β) inhibitors demonstrated a significant correlation between calculated and observed binding free energies, validating the predictive power of this approach for inhibitory activities. nih.gov Similarly, for an indole triazole conjugate targeting Penicillin-Binding Protein 2a (PBP2a), MM-PBSA-based free energy calculations provided a deeper understanding of the complex's stability. mdpi.com These calculations are becoming increasingly crucial in drug discovery for tasks such as fragment growing, scaffold hopping, and binding pose validation. acs.org
In Silico Toxicity Prediction (e.g., Cytochrome P450 inhibition, Hepatotoxicity)
Computational toxicology is an essential part of modern drug discovery, allowing for the early identification of potential toxicity issues. nih.govnih.gov Various in silico models are used to predict adverse effects such as cytochrome P450 (CYP) inhibition and hepatotoxicity.
Research on novel 5-bromoindole-2-carboxylic acid derivatives as potential anticancer agents included in silico toxicity assessments. nih.govresearchgate.netresearchgate.net These studies predicted that the evaluated ligands were not likely to be cytochrome P450 inhibitors and were not hepatotoxic, in contrast to the known hepatotoxicity of the standard drug erlotinib. nih.govresearchgate.net The indole core itself has been implicated as a potential source of time-dependent inhibition of CYP3A4 in some series of compounds. nih.gov
Predicting hepatotoxicity is also a critical concern. Studies on brominated benzenes have shown a relationship between their chemical structure and hepatotoxic effects, with some causing liver necrosis. nih.gov The potential for brominated flame retardants to cause liver injury, and how this is modulated by factors like age and BMI, is also an area of active investigation. mdpi.com In silico tools are increasingly used to screen for such liabilities early in the drug development process. nih.govtoxicology.org
The following table presents a summary of computational findings for derivatives of ethyl 5-bromo-1H-indole-2-carboxylate.
Table 2: Molecular Docking and Computational Study Findings
| Compound/Derivative Series | Target | Computational Method | Key Findings | Reference |
|---|---|---|---|---|
| 5-Bromoindole-2-carboxylic acid derivatives | EGFR Tyrosine Kinase | Molecular Docking | Strong binding energies in the active site. | nih.govresearchgate.netresearchgate.net |
| Indole derivatives | Benzodiazepine Receptor | Molecular Dynamics | Different binding modes for 5-substituted analogs. | nih.gov |
| 7-Azaindole derivatives | Glycogen Synthase Kinase-3β | Binding Free Energy Calculation | Good correlation between calculated and observed binding affinities. | nih.gov |
| Indole triazole conjugate | Penicillin-Binding Protein 2a | MM-PBSA | High affinity and stable complex formation. | mdpi.com |
In Vitro Biological Evaluation Methodologies
The biological activity of ethyl 5-bromo-1H-indole-2-carboxylate and its derivatives is assessed using a variety of in vitro assays. These experimental techniques are crucial for validating the findings from computational studies and for determining the potency and mechanism of action of these compounds.
Commonly, the antiproliferative activity of these compounds against various cancer cell lines, such as A549 (lung carcinoma), HepG2 (liver carcinoma), and MCF-7 (breast adenocarcinoma), is evaluated. nih.govresearchgate.net The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is a standard metric obtained from these assays.
Enzyme inhibition assays are also frequently performed. For example, the inhibitory activity of these derivatives against specific kinases like EGFR, BRAFV600E, and VEGFR-2 is determined by measuring the IC50 values (the concentration of an inhibitor where the response is reduced by half). nih.gov
To investigate the mechanism of cell death, assays for apoptosis and cell cycle arrest are conducted. nih.govresearchgate.net These can include techniques like flow cytometry to analyze the distribution of cells in different phases of the cell cycle.
For compounds designed as antimicrobials, their efficacy is tested against a panel of pathogenic bacterial or fungal strains. mdpi.com The minimum inhibitory concentration (MIC) is determined to quantify their antimicrobial potency.
Furthermore, to assess potential drug-drug interactions, in vitro assays for cytochrome P450 inhibition are carried out using human liver microsomes or recombinant CYP enzymes. acs.orgnih.gov These assays measure the ability of the compounds to inhibit the metabolism of specific probe substrates.
The following table lists some of the common in vitro evaluation methods used for this class of compounds.
Table 3: In Vitro Biological Evaluation Methodologies
| Assay Type | Purpose | Endpoint Measured | Example Application | Reference |
|---|---|---|---|---|
| Antiproliferative Assay | To assess anticancer activity | GI50 | Evaluation against A549, HepG2, and MCF-7 cell lines | nih.govresearchgate.net |
| Kinase Inhibition Assay | To determine enzyme inhibitory potency | IC50 | Testing against EGFR, BRAFV600E, and VEGFR-2 | nih.gov |
| Cell Cycle Analysis | To investigate the mechanism of action | Cell cycle distribution (G1, S, G2/M phases) | Determining if compounds cause cell cycle arrest | nih.govresearchgate.net |
| Apoptosis Assay | To confirm programmed cell death induction | Annexin V/Propidium Iodide staining | Quantifying apoptotic cells | nih.govresearchgate.net |
| Antimicrobial Susceptibility Test | To evaluate antimicrobial activity | Minimum Inhibitory Concentration (MIC) | Testing against pathogenic bacteria | mdpi.com |
Cell Line Assays (e.g., HepG2, A549, MCF-7 for anticancer activity)
The anticancer potential of derivatives of ethyl 5-bromo-1H-indole-2-carboxylate has been investigated against several human cancer cell lines. The introduction of different substituents onto the indole ring has been shown to significantly influence the cytotoxic activity.
A notable series of pyrazole-indole hybrids were synthesized and evaluated for their in vitro cytotoxicity against human colorectal carcinoma (HCT-116), human breast adenocarcinoma (MCF-7), human liver carcinoma (HepG2), and human lung carcinoma (A549) cell lines using the MTT assay. nih.gov Among these, compounds 7a and 7b demonstrated superior anticancer activity against the HepG2 cell line compared to the standard drug doxorubicin (B1662922). nih.gov Specifically, the IC₅₀ values, which represent the concentration required to inhibit 50% of cell growth, were found to be 6.1 ± 1.9 µM for compound 7a and 7.9 ± 1.9 µM for compound 7b , while doxorubicin had an IC₅₀ of 24.7 ± 3.2 µM against the same cell line. nih.gov These two compounds also showed potent activity against A549, MCF-7, and HCT-116 cell lines. nih.gov
Further research into indole derivatives has highlighted the importance of the substituents on the indole core for anticancer efficacy. For instance, a series of indole-chalcone derivatives were found to be more sensitive to triple-negative breast cancer cells (MDA-MB-231) than to ER-positive breast cancer cells (MCF-7), with IC₅₀ values in the range of 13 to 19 μmol/L. nih.gov Another study on indole-2-carboxamides identified compounds with potent antiproliferative activity, with GI₅₀ values (concentration for 50% growth inhibition) ranging from 26 nM to 86 nM. nih.gov
The design of hybrid molecules incorporating the indole structure with other pharmacologically active moieties has proven to be a successful strategy. A series of 3,4,5-trimethoxyphenyl-based derivatives were designed as dual EGFR/HDAC inhibitors and tested against MCF-7, HepG2, HCT116, and A549 cancer cell lines. nih.gov Hybrid compound 4b , featuring a five-carbon linker, exhibited very strong anticancer activity with IC₅₀ values under 2 μM across the tested cell lines. nih.gov
Table 1: Anticancer Activity of Selected Indole Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 7a (pyrazole-indole hybrid) | HepG2 | 6.1 ± 1.9 | nih.gov |
| 7b (pyrazole-indole hybrid) | HepG2 | 7.9 ± 1.9 | nih.gov |
| Doxorubicin (standard) | HepG2 | 24.7 ± 3.2 | nih.gov |
| 4b (trimethoxyphenyl hybrid) | MCF-7 | ≤ 2 | nih.gov |
| 4b (trimethoxyphenyl hybrid) | HepG2 | ≤ 2 | nih.gov |
| 4b (trimethoxyphenyl hybrid) | A549 | ≤ 2 | nih.gov |
| 4b (trimethoxyphenyl hybrid) | HCT116 | ≤ 2 | nih.gov |
Minimum Inhibitory Concentration (MIC) Determinations for Antibacterial Activity
Derivatives of ethyl 5-bromo-1H-indole-2-carboxylate have also been extensively studied for their antibacterial properties. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium, is a standard measure of antibacterial efficacy.
A study on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives revealed potent antibacterial activity against a panel of eight Gram-positive and Gram-negative bacteria. nih.gov The activity of these compounds was reported to be 10 to 50 times greater than the reference antibiotics, ampicillin (B1664943) and streptomycin. nih.gov Compound 8 from this series was the most active, with MIC values ranging from 0.004 to 0.03 mg/mL. nih.gov Enterobacter cloacae was the most susceptible bacterium, whereas Escherichia coli was the most resistant. nih.gov
In another investigation, a series of α,ω-di(indole-3-carboxamido)polyamine derivatives were synthesized and evaluated. mdpi.com The 5-bromo-substituted indole analogues generally showed broad-spectrum activity. mdpi.com Compound 13b was particularly effective against Staphylococcus aureus, Acinetobacter baumannii, and Cryptococcus neoformans, with MIC values of ≤ 0.28 µM. mdpi.com
Furthermore, the hybridization of the indole scaffold with existing antibiotics like ciprofloxacin (B1669076) has yielded promising results. A novel set of ciprofloxacin-indole hybrids demonstrated excellent inhibitory activity against both Gram-positive and Gram-negative pathogens, with MIC values ranging from 0.0625 to 32 μg/mL. mdpi.com Compound 8b from this series was particularly potent against S. aureus CMCC 25923, with an MIC of 0.0625 μg/mL, which is four times more potent than the parent drug, ciprofloxacin. mdpi.com
The synthesis of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives also led to the discovery of compounds with high activity against staphylococci. nih.gov Compound 3k , 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one, showed a low MIC of 3.90 μg/mL against S. aureus ATCC 25923 and an even lower MIC of less than 1 μg/mL against methicillin-resistant S. aureus (MRSA) ATCC 43300. nih.gov
Table 2: Antibacterial Activity (MIC) of Selected Indole Derivatives
| Compound/Derivative Class | Bacteria | MIC | Reference |
|---|---|---|---|
| Compound 8 (Thioxothiazolidine derivative) | Various Gram-positive & Gram-negative | 0.004–0.03 mg/mL | nih.gov |
| Compound 13b (Carboxamido-polyamine conjugate) | Staphylococcus aureus | ≤ 0.28 µM | mdpi.com |
| Compound 13b (Carboxamido-polyamine conjugate) | Acinetobacter baumannii | ≤ 0.28 µM | mdpi.com |
| Compound 8b (Ciprofloxacin-indole hybrid) | S. aureus CMCC 25923 | 0.0625 µg/mL | mdpi.com |
| Compound 3k (Indolylquinazolinone) | S. aureus ATCC 25923 | 3.90 µg/mL | nih.gov |
| Compound 3k (Indolylquinazolinone) | MRSA ATCC 43300 | < 1 µg/mL | nih.gov |
Advanced Analytical Characterization Techniques in Research on Ethyl 5 Bromo 1h Indole 2 Carboxylate
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the detailed characterization of ethyl 5-bromo-1H-indole-2-carboxylate, offering insights into its atomic and molecular properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of ethyl 5-bromo-1H-indole-2-carboxylate by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR spectra provide information on the number of different types of protons, their electronic environments, and their proximity to other protons. For ethyl 5-bromo-1H-indole-2-carboxylate, the ¹H NMR spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), reveals characteristic signals. The ethyl ester group exhibits a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling. The protons on the indole (B1671886) ring appear as distinct signals in the aromatic region of the spectrum, with their chemical shifts and coupling patterns providing information about their positions on the bicyclic system. For instance, a ¹H NMR spectrum of a related compound, ethyl 5-nitro-1H-indole-2-carboxylate, in DMSO-d₆ showed a singlet for the N-H proton at 12.63 ppm, and aromatic protons at 8.73, 8.14, 7.61, and 7.44 ppm. nih.gov The ethyl group protons appeared as a quartet at 4.38 ppm and a triplet at 1.36 ppm. nih.gov
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in ethyl 5-bromo-1H-indole-2-carboxylate gives a distinct signal. The spectrum shows resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, and the eight carbons of the bromoindole core. For example, the ¹³C NMR spectrum of ethyl 5-nitro-1H-indole-2-carboxylate in DMSO-d₆ displayed signals at 160.61 (C=O), 141.46, 139.98, 130.83, 125.90, 119.65, 119.37, 113.18, and 110.09 ppm for the indole ring carbons, and at 61.00 and 14.19 ppm for the ethyl group carbons. nih.gov
Below is a table summarizing typical NMR data for indole derivatives, providing a reference for the expected chemical shifts for ethyl 5-bromo-1H-indole-2-carboxylate.
| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| NH | ~12.6 (broad singlet) | - |
| C=O | - | ~160-163 |
| Ar-H | ~7.0-8.8 (multiplets, doublets, singlets) | ~110-142 |
| O-CH₂ | ~4.4 (quartet) | ~61 |
| CH₃ | ~1.4 (triplet) | ~14 |
Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern.
Infrared (IR) spectroscopy is utilized to identify the functional groups present in ethyl 5-bromo-1H-indole-2-carboxylate by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands. A strong absorption band is typically observed around 1680-1720 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the ester group. The N-H stretching vibration of the indole ring usually appears as a broad band in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the ethyl group are observed around 3000-3100 cm⁻¹ and 2850-2980 cm⁻¹, respectively. The C-Br stretching vibration can be found in the lower frequency region of the spectrum.
| Functional Group | Characteristic IR Absorption (cm⁻¹) |
| N-H (stretch) | 3200-3400 (broad) |
| C-H (aromatic stretch) | 3000-3100 |
| C-H (aliphatic stretch) | 2850-2980 |
| C=O (ester stretch) | 1680-1720 |
| C-N (stretch) | 1300-1400 |
| C-Br (stretch) | 500-600 |
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of ethyl 5-bromo-1H-indole-2-carboxylate. High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), provides a highly accurate mass measurement, which can be used to confirm the molecular formula. The monoisotopic mass of C₁₁H₁₀BrNO₂ is calculated to be 266.98949 g/mol . epa.gov ESI-HRMS analysis of a related compound, ethyl 5-nitro-1H-indole-2-carboxylate, calculated the mass for [M-H]⁻ as 233.0641 and found it to be 233.0559. nih.gov The mass spectrum of ethyl 5-bromo-1H-indole-2-carboxylate will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio), which serves as a definitive indicator of the presence of a bromine atom in the molecule.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for both the purification of ethyl 5-bromo-1H-indole-2-carboxylate and the assessment of its purity.
Thin-layer chromatography (TLC) is a simple, rapid, and widely used method for monitoring the progress of chemical reactions and for the preliminary assessment of compound purity. nih.gov In the synthesis of ethyl 5-bromo-1H-indole-2-carboxylate, TLC can be used to track the consumption of the starting materials and the formation of the product. By spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and petroleum ether), the different components of the mixture can be separated. nih.gov The separated spots are visualized, often under UV light, and the retention factor (Rf) value of the product spot can be compared to that of a pure standard. A single spot corresponding to the product indicates a relatively high degree of purity.
High-performance liquid chromatography (HPLC) is a more sophisticated and quantitative chromatographic technique used for the final purity assessment of ethyl 5-bromo-1H-indole-2-carboxylate. HPLC offers high resolution and sensitivity, allowing for the detection and quantification of even minor impurities. A solution of the compound is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through the column. The components of the sample are separated based on their differential interactions with the stationary and mobile phases. A detector, often a UV-Vis detector, records the signal as each component elutes from the column, generating a chromatogram. The purity of the sample is determined by the area of the main peak relative to the total area of all peaks. For instance, a purity of greater than 96% was determined for ethyl 5-nitro-1H-indole-2-carboxylate using HPLC. nih.gov
| Technique | Purpose | Typical Application in Ethyl 5-Bromo-1H-Indole-2-Carboxylate Analysis |
| TLC | Reaction monitoring, preliminary purity check | Tracking the synthesis and identifying the presence of major impurities. |
| HPLC | Quantitative purity analysis, separation | Determining the exact purity percentage and separating the compound from byproducts. |
Silica Gel Column Chromatography
Silica gel column chromatography is an indispensable purification technique in the synthesis of ethyl 5-bromo-1H-indole-2-carboxylate. Following its synthesis, the crude product often contains unreacted starting materials, byproducts, and other impurities. Column chromatography, utilizing silica gel as the stationary phase, effectively separates the target compound based on its polarity.
The selection of an appropriate mobile phase (eluent) is critical for achieving high-purity separation. A mixture of a non-polar solvent and a moderately polar solvent is typically employed. Common solvent systems reported for the purification of similar indole derivatives include mixtures of ethyl acetate and petroleum ether or ethyl acetate and hexanes. nih.gov The optimal ratio of these solvents is determined through preliminary analysis using thin-layer chromatography (TLC) to achieve a retention factor (Rf) that allows for efficient separation. For instance, a gradient elution, starting with a lower polarity mixture and gradually increasing the polarity, can be used to first elute non-polar impurities, followed by the desired product.
Table 1: Exemplary Solvent Systems for Purification
| Solvent System | Ratio (v/v) | Application Note |
| Ethyl Acetate / Petroleum Ether | 1:5 | Effective for separating the product from non-polar impurities. nih.gov |
| Ethyl Acetate / Hexanes | 1:6 | Another common system for the purification of indole derivatives. illinois.edu |
| Dichloromethane (B109758) / Methanol (B129727) | 99:1 to 9:1 | Used for purifying related indole-based compounds. researchgate.net |
This table is for illustrative purposes; optimal conditions may vary based on the specific reaction mixture.
The progress of the separation is monitored by collecting fractions of the eluent and analyzing them by TLC. Fractions containing the pure ethyl 5-bromo-1H-indole-2-carboxylate are then combined and the solvent is removed under reduced pressure to yield the purified solid compound.
Gas Chromatography (GC)
Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for assessing the purity and confirming the identity of ethyl 5-bromo-1H-indole-2-carboxylate. Due to the compound's relatively low volatility, derivatization may be employed to enhance its thermal stability and improve chromatographic performance. A common derivatization technique for indole compounds is silylation, which replaces the active hydrogen on the indole nitrogen with a trimethylsilyl (B98337) (TMS) group, making the molecule more volatile and less prone to degradation at high temperatures. mdpi.com
In a typical GC-MS analysis, a small amount of the derivatized or underivatized sample is injected into the GC, where it is vaporized and carried by an inert gas (such as helium) through a capillary column. notulaebotanicae.ro A non-polar or semi-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is often suitable for separating indole derivatives. notulaebotanicae.ro
The temperature of the GC oven is programmed to increase over time, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that serves as a molecular fingerprint for identification.
Table 2: General GC-MS Parameters for Indole Derivative Analysis
| Parameter | Typical Setting | Purpose |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) | Separation of analytes. notulaebotanicae.ro |
| Injector Temperature | 280 °C | Ensures complete vaporization of the sample. notulaebotanicae.ro |
| Carrier Gas | Helium | Transports the sample through the column. notulaebotanicae.ro |
| Oven Program | Initial temp. 40-60°C, ramp to 280-300°C | Separates compounds based on boiling points. notulaebotanicae.ro |
| Detector | Mass Spectrometer (MS) | Identification and quantification of separated compounds. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragmentation of molecules for mass spectral analysis. notulaebotanicae.ro |
This table provides a general guideline; specific parameters would need to be optimized for ethyl 5-bromo-1H-indole-2-carboxylate.
X-ray Crystallography for Structural Elucidation
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular forces. In the case of ethyl 5-bromo-1H-indole-2-carboxylate, several types of interactions are anticipated to play a role:
Hydrogen Bonding: The N-H group of the indole ring is a hydrogen bond donor, and the carbonyl oxygen of the ester is a hydrogen bond acceptor. It is highly probable that N-H···O hydrogen bonds would be a dominant feature, potentially leading to the formation of dimers or chains within the crystal structure. nih.gov
Halogen Bonding: The bromine atom at the 5-position can participate in halogen bonding, acting as an electrophilic region that can interact with nucleophilic atoms like oxygen or nitrogen on adjacent molecules.
π-π Stacking: The aromatic indole ring can engage in π-π stacking interactions with neighboring molecules, contributing to the stability of the crystal lattice.
Analysis of the crystal structure of the related compound, 5-bromo-1-ethylindoline-2,3-dione, reveals the presence of C-H···O hydrogen bonds and π-π stacking interactions, which are likely to be observed in the crystal structure of ethyl 5-bromo-1H-indole-2-carboxylate as well. researchgate.net
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present and is used to confirm the empirical formula of a newly synthesized compound. For ethyl 5-bromo-1H-indole-2-carboxylate, with the molecular formula C₁₁H₁₀BrNO₂, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. nih.gov
The analysis is typically performed using a combustion analyzer. A small, precisely weighed sample of the compound is combusted in a stream of oxygen at high temperature. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified, allowing for the calculation of the mass percentages of carbon, hydrogen, and nitrogen. The bromine content can be determined by other methods, such as titration after combustion. The oxygen percentage is often determined by difference.
The experimentally determined percentages are then compared with the calculated theoretical values. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity.
Table 3: Theoretical Elemental Composition of Ethyl 5-Bromo-1H-Indole-2-Carboxylate
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 11 | 132.121 | 49.29 |
| Hydrogen | H | 1.008 | 10 | 10.080 | 3.76 |
| Bromine | Br | 79.904 | 1 | 79.904 | 29.80 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 5.22 |
| Oxygen | O | 15.999 | 2 | 31.998 | 11.93 |
| Total | 268.11 | 100.00 |
Based on a molecular weight of 268.11 g/mol . nih.gov
Future Directions and Emerging Research Avenues for Ethyl 5 Bromo 1h Indole 2 Carboxylate
Exploration of Novel Synthetic Methodologies (e.g., Sustainable and Green Chemistry Approaches)
The synthesis of ethyl 5-bromo-1H-indole-2-carboxylate and its derivatives has traditionally relied on conventional methods that can involve harsh reagents and generate significant waste. The future of its synthesis lies in the development of more sustainable and green chemistry approaches.
One area of focus is the use of milder and more environmentally friendly reagents and catalysts. For instance, research has explored the use of N-bromosuccinimide (NBS) in solvents like acetic acid or dichloromethane (B109758) for the bromination step. Future work could investigate the use of solid-supported brominating agents or enzymatic bromination to further reduce the environmental impact.
Another promising avenue is the adoption of green reaction conditions, such as microwave-assisted synthesis. tandfonline.com Microwave irradiation can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. tandfonline.com Researchers are also exploring one-pot, multi-component reactions to streamline the synthesis process and minimize waste generation. tandfonline.com
A notable green chemistry approach involves the synthesis of 5-bromoindole-2-carboxylic acid, a precursor to the ethyl ester, using a reflux method with sodium hydroxide (B78521) in a methanol-water mixture, followed by acidification. chemicalbook.com This method highlights a move towards more benign reaction conditions. The subsequent esterification to yield ethyl 5-bromo-1H-indole-2-carboxylate is typically achieved by reacting the carboxylic acid with ethanol (B145695) in the presence of a catalytic amount of concentrated sulfuric acid. chemicalbook.comnih.gov
The development of novel synthetic routes that avoid protecting groups and minimize purification steps is also a key goal. This can be achieved through the careful selection of starting materials and reaction conditions. For example, a method for preparing 5-bromoindole (B119039) involves dissolving indole (B1671886) in an alcoholic organic solvent with an aqueous solution of sodium or potassium hydrogensulfite, followed by a series of reactions to yield the final product. google.com
Design and Synthesis of Advanced Derivatives with Enhanced Biological Profiles
Ethyl 5-bromo-1H-indole-2-carboxylate serves as a crucial starting material for the synthesis of more complex indole derivatives with potentially enhanced biological activities. The indole nucleus is a well-known pharmacophore present in numerous natural products and drugs, exhibiting a wide range of pharmacological effects, including anticancer, anti-HIV, and anti-inflammatory properties. researchgate.netnih.govrsc.org
Researchers are actively designing and synthesizing novel derivatives by modifying the core structure of ethyl 5-bromo-1H-indole-2-carboxylate. These modifications often involve substitutions at the N1 position, the C3 position, and the bromine atom at the C5 position. For instance, the bromine atom can be replaced by various nucleophiles to introduce new functional groups.
Recent studies have focused on creating derivatives that target specific biological pathways. For example, novel 5-bromoindole-2-carboxylic acid derivatives have been synthesized and evaluated as potential inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy. researchgate.netnih.gov Other research has explored the synthesis of indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. nih.gov
The following table summarizes some of the advanced derivatives of ethyl 5-bromo-1H-indole-2-carboxylate and their potential biological activities:
| Derivative Class | Target/Activity | Reference |
| Carbothioamides, oxadiazoles, triazoles | Anticancer (EGFR inhibitors) | researchgate.netnih.govresearchgate.net |
| Indole-2-carboxamides | Antiproliferative (EGFR, BRAFV600E, VEGFR-2 inhibitors) | nih.gov |
| Substituted indole-2-carboxylic acids | HIV-1 integrase inhibitors | nih.gov |
Further Elucidation of Mechanism of Action for Biological Activities
While various derivatives of ethyl 5-bromo-1H-indole-2-carboxylate have shown promising biological activities, a deeper understanding of their mechanisms of action is crucial for their development as therapeutic agents. Future research will focus on elucidating the specific molecular targets and signaling pathways modulated by these compounds.
For instance, in the context of anticancer activity, studies have shown that some indole derivatives can induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells. Further investigation is needed to identify the specific proteins and signaling cascades involved in these processes. For derivatives targeting EGFR, it's important to understand the precise binding interactions within the kinase domain and how these interactions translate into enzyme inhibition. researchgate.netnih.gov
Similarly, for antiviral agents derived from this scaffold, research will aim to characterize their binding to viral enzymes like HIV integrase at the atomic level. nih.gov This will provide valuable insights for designing more potent and selective inhibitors.
Applications in Materials Science
The unique chemical structure of ethyl 5-bromo-1H-indole-2-carboxylate also makes it a candidate for applications in materials science. Its aromatic indole core and reactive bromine atom allow for its incorporation into polymers and other materials to impart specific properties.
One potential application is in the synthesis of organic dyes and pigments. The extended π-system of the indole ring can be modified to tune the absorption and emission of light, making these compounds suitable for use in various optical applications.
Furthermore, the ability of the indole nucleus to participate in hydrogen bonding and π-π stacking interactions could be exploited in the design of self-assembling materials and liquid crystals. The bromine atom provides a handle for further functionalization, allowing for the creation of materials with tailored electronic and photophysical properties.
Computational Chemistry and In Silico Screening for New Applications
Computational chemistry and in silico screening are becoming increasingly important tools in the discovery and development of new molecules with desired properties. ambeed.com These methods can be used to predict the biological activity, physicochemical properties, and potential applications of derivatives of ethyl 5-bromo-1H-indole-2-carboxylate before they are synthesized in the lab.
Molecular docking studies are already being used to predict the binding affinity of indole derivatives to biological targets like EGFR. researchgate.netnih.govresearchgate.net These simulations provide insights into the key interactions between the ligand and the protein, guiding the design of more potent inhibitors.
In the future, more advanced computational techniques, such as molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) calculations, will be employed to gain a more dynamic and accurate understanding of these interactions. High-throughput virtual screening of large compound libraries based on the ethyl 5-bromo-1H-indole-2-carboxylate scaffold will also accelerate the discovery of new lead compounds for various therapeutic areas and material science applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ethyl 5-bromo-1H-indole-2-carboxylate, and how are reaction conditions optimized?
- Methodology : A common approach involves coupling reactions using copper iodide (CuI) as a catalyst in PEG-400/DMF solvent systems. For example, azide-alkyne cycloaddition under reflux with stirring for 12 hours yields indole derivatives. Post-reaction, the product is extracted with ethyl acetate, dried, and purified via flash column chromatography (70:30 ethyl acetate/hexane) . Optimization includes adjusting catalyst loading (e.g., 1.0 g CuI per 700 mg substrate) and solvent ratios to improve yields (e.g., 50% yield reported) .
- Analytical Confirmation : , , and FAB-HRMS (e.g., m/z 427.0757 [M+H]) are critical for structural validation. TLC (R = 0.30 in ethyl acetate/hexane) monitors reaction progress .
Q. How do researchers confirm the purity and structural integrity of ethyl 5-bromo-1H-indole-2-carboxylate?
- Methodology : Purity is assessed via HPLC (≥95%) and melting point analysis (e.g., mp 154–157°C for analogous compounds) . Structural integrity is confirmed using (e.g., aromatic proton shifts at δ 7.2–8.1 ppm) and HRMS for molecular weight verification . Residual solvents (e.g., DMF) are removed by heating to 90°C under vacuum .
Advanced Research Questions
Q. What strategies address low yields or side products in the synthesis of ethyl 5-bromo-1H-indole-2-carboxylate derivatives?
- Methodology :
- Catalyst Screening : Replace CuI with palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for bromo-substitutions) .
- Solvent Optimization : Test alternative solvents like THF or dichloromethane to reduce polar byproduct formation .
- Temperature Control : Lower reaction temperatures (e.g., 0–25°C) minimize decomposition of heat-sensitive intermediates .
Q. How can researchers resolve discrepancies between spectroscopic data and expected structures?
- Methodology :
- Multi-Technique Cross-Validation : Combine , , and X-ray crystallography (e.g., crystal structure analysis in Acta Crystallographica Section E) to confirm substituent positions .
- Isotopic Labeling : Use deuterated solvents to distinguish overlapping proton signals in complex spectra .
- Computational Modeling : Compare experimental HRMS data with theoretical m/z values from tools like ChemDraw .
Q. What modifications to the indole core enhance biological activity in ethyl 5-bromo-1H-indole-2-carboxylate derivatives?
- Methodology :
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., trifluoromethyl at position 3) to improve metabolic stability .
- Heteroatom Incorporation : Replace the ester group with amides (e.g., dimethylaminoethyl) to modulate solubility and receptor binding .
- Biological Screening : Test modified compounds in enzyme inhibition assays (e.g., Flt3 kinase inhibition using Bisindolylmaleimide derivatives as benchmarks) .
Key Research Challenges
- Stereochemical Control : Achieving regioselective bromination at position 5 without side reactions at positions 3 or 6 requires careful electrophile selection (e.g., NBS vs. Br) .
- Scale-Up Limitations : Low yields in multi-step syntheses (e.g., 50% yield in CuI-catalyzed reactions) necessitate alternative routes like photochemical cycloadditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
